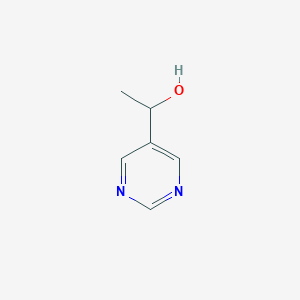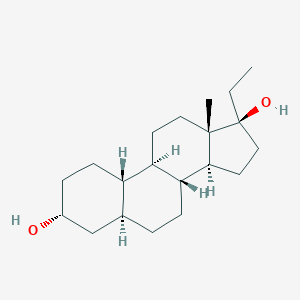![molecular formula C6H12N4O B122048 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol CAS No. 155601-24-4](/img/structure/B122048.png)
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol, also known as AMPEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of potential applications in scientific research. One area of interest is in the study of glutamate receptors, as 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to be a selective agonist of the AMPA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol involves its binding to the AMPA receptor, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This influx of calcium ions is important for the regulation of synaptic plasticity, which is important for learning and memory.
Efectos Bioquímicos Y Fisiológicos
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to increase the release of dopamine in the brain, which is important for the regulation of mood and motivation. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been found to increase the release of acetylcholine, which is important for the regulation of attention and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the effects of AMPA receptor activation without the confounding effects of other receptors. However, one limitation of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol. One area of interest is in the development of new drugs that target the AMPA receptor, which could have potential applications in the treatment of neurological disorders. Another area of interest is in the study of the effects of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol on synaptic plasticity, which could provide insights into the mechanisms of learning and memory. Additionally, further research is needed to explore the potential toxicity of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol and to develop safer methods of synthesis.
Propiedades
Número CAS |
155601-24-4 |
|---|---|
Nombre del producto |
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol |
Fórmula molecular |
C6H12N4O |
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3 |
Clave InChI |
BWYBJXQUZQLJMV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N)NCCO |
SMILES canónico |
CN1C(=C(C=N1)N)NCCO |
Sinónimos |
Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

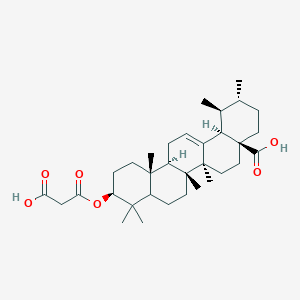
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
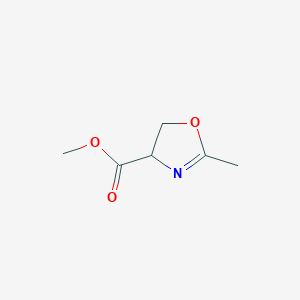



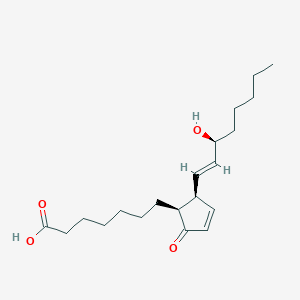
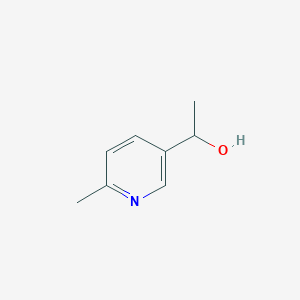
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
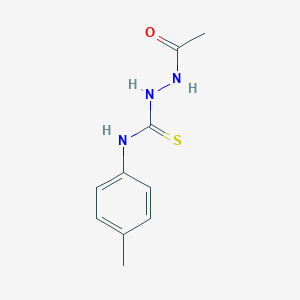
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
